molecular formula C16H17ClFN5O B6624932 (2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone

(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone

Cat. No.: B6624932
M. Wt: 349.79 g/mol
InChI Key: UHPIGAJNRVBUEY-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone: is a complex organic compound characterized by its unique molecular structure, which includes a chloro, fluoro, and amino group on a phenyl ring, and a piperazine ring linked to a methylated pyrimidinyl group

Properties

IUPAC Name

(2-amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c1-10-20-3-2-14(21-10)22-4-6-23(7-5-22)16(24)12-8-11(17)9-13(18)15(12)19/h2-3,8-9H,4-7,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPIGAJNRVBUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC(=C3)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. The amino group can be introduced via nitration and subsequent reduction. The piperazine ring is then constructed and linked to the phenyl ring through a series of reactions involving amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor for certain enzymes or receptors.

  • Medicine: Preliminary studies suggest it may have therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other phenyl derivatives with different halogen substitutions or variations in the piperazine and pyrimidinyl groups. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Comparison with Similar Compounds

  • (3-Chloro-4-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone

  • (2-Amino-5-chlorophenyl)(2-fluorophenyl)-methanone

  • (3-Chloro-4-fluorophenyl)-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methanone

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